molecular formula C16H23N3OS B5343547 1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine

1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine

Número de catálogo B5343547
Peso molecular: 305.4 g/mol
Clave InChI: QLOFGKSGTMGQGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has been investigated for its potential therapeutic applications in various B-cell malignancies, autoimmune disorders, and inflammatory diseases.

Mecanismo De Acción

TAK-659 works by inhibiting the 1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine enzyme, which is a crucial component of the B-cell receptor signaling pathway. This compound plays a critical role in the development and survival of B cells, and its dysregulation has been implicated in various diseases. By inhibiting this compound, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective and potent inhibitory effect on this compound, with minimal off-target effects. In preclinical studies, TAK-659 has been shown to inhibit the growth and survival of malignant B cells, reduce inflammation, and improve lung function. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments, including its potent and selective inhibitory effect on 1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine, its favorable pharmacokinetic profile, and its potential for therapeutic applications in various diseases. However, TAK-659 also has some limitations, including its potential for off-target effects, its toxicity profile, and the need for further investigation to determine its optimal dosage and treatment regimen.

Direcciones Futuras

There are several future directions for the research and development of TAK-659. These include:
1. Further investigation of the optimal dosage and treatment regimen for TAK-659 in various diseases.
2. Investigation of the potential combination therapies with TAK-659 to enhance its therapeutic efficacy.
3. Evaluation of the safety and toxicity profile of TAK-659 in preclinical and clinical studies.
4. Investigation of the potential biomarkers for predicting the response to TAK-659 treatment.
5. Further investigation of the mechanism of action of TAK-659 and its downstream signaling pathways.
In conclusion, TAK-659 is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its potent and selective inhibitory effect on 1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine, favorable pharmacokinetic profile, and potential for combination therapies make it an attractive candidate for further investigation. However, further research is needed to determine its optimal dosage and treatment regimen, evaluate its safety and toxicity profile, and investigate its mechanism of action and downstream signaling pathways.

Métodos De Síntesis

The synthesis of TAK-659 involves a series of chemical reactions, including the condensation of 2-methoxyethylamine with 2-bromoethylthiophene, followed by the cyclization of the resulting intermediate with 1-(piperidin-4-yl) piperidine. The final product is obtained through a purification process using chromatography techniques.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various diseases. In B-cell malignancies, TAK-659 has shown promising results in inhibiting the growth and survival of malignant B cells, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In autoimmune disorders, TAK-659 has been investigated for its potential to modulate the immune system and reduce inflammation in diseases such as rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has also been studied in inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), where it has shown potential for reducing airway inflammation and improving lung function.

Propiedades

IUPAC Name

1-[[5-[1-(2-methoxyethyl)imidazol-2-yl]thiophen-3-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-20-10-9-19-8-5-17-16(19)15-11-14(13-21-15)12-18-6-3-2-4-7-18/h5,8,11,13H,2-4,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOFGKSGTMGQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2=CC(=CS2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.